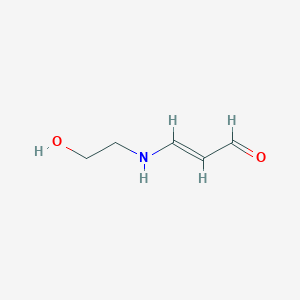
(E)-3-(2-hydroxyethylamino)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-hydroxyethylamino)prop-2-enal is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a versatile compound that can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-hydroxyethylamino)prop-2-enal has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of various compounds such as imidazoles, pyrimidines, and quinolines. It has also been used in the synthesis of bioactive compounds such as antitumor agents and antimicrobial agents. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use in the development of fluorescent probes for imaging applications.
Wirkmechanismus
(E)-3-(2-hydroxyethylamino)prop-2-enal exerts its effects through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use as a fluorescent probe for imaging applications due to its ability to undergo a Schiff base reaction with aldehydes and ketones.
Biochemical and Physiological Effects
(E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use as a fluorescent probe for imaging applications due to its ability to undergo a Schiff base reaction with aldehydes and ketones.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(2-hydroxyethylamino)prop-2-enal has several advantages for lab experiments. It is a versatile compound that can be synthesized using various methods and has been extensively studied for its potential applications in various fields of science. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have potent biological activity, making it a valuable tool for studying biological systems. However, (E)-3-(2-hydroxyethylamino)prop-2-enal also has some limitations. It is a reactive compound that can undergo various chemical reactions, which can complicate its use in lab experiments. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-(2-hydroxyethylamino)prop-2-enal. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of (E)-3-(2-hydroxyethylamino)prop-2-enal for its potential use in the development of new antimicrobial agents and antitumor agents. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal can be further studied for its potential use as a fluorescent probe for imaging applications. Finally, the study of the biochemical and physiological effects of (E)-3-(2-hydroxyethylamino)prop-2-enal can be expanded to better understand its mechanism of action and potential therapeutic applications.
Conclusion
(E)-3-(2-hydroxyethylamino)prop-2-enal is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It can be synthesized using various methods and has been extensively studied for its potential applications in various fields of science. (E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have potent biological activity, making it a valuable tool for studying biological systems. However, (E)-3-(2-hydroxyethylamino)prop-2-enal also has some limitations that need to be addressed in future studies. Overall, (E)-3-(2-hydroxyethylamino)prop-2-enal is a promising compound that has the potential to contribute to various fields of science.
Synthesemethoden
(E)-3-(2-hydroxyethylamino)prop-2-enal can be synthesized using various methods. One of the most common methods is the reaction between glycine and acrolein. The reaction proceeds via a Mannich-type condensation, resulting in the formation of (E)-3-(2-hydroxyethylamino)prop-2-enal. Other methods include the reaction between glycine and acrolein in the presence of a catalyst or using a different precursor such as ethylamine.
Eigenschaften
CAS-Nummer |
119864-25-4 |
|---|---|
Produktname |
(E)-3-(2-hydroxyethylamino)prop-2-enal |
Molekularformel |
C10H16O4 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
(E)-3-(2-hydroxyethylamino)prop-2-enal |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-3-5-8/h1-2,4,6,8H,3,5H2/b2-1+ |
InChI-Schlüssel |
WPWWDPCQTLQNPB-OWOJBTEDSA-N |
Isomerische SMILES |
C(CO)N/C=C/C=O |
SMILES |
C(CO)NC=CC=O |
Kanonische SMILES |
C(CO)NC=CC=O |
Synonyme |
N-(2-propenal)ethanolamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






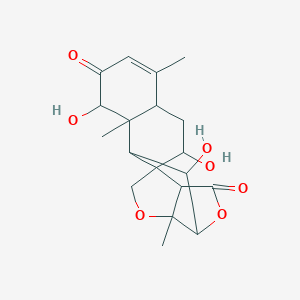
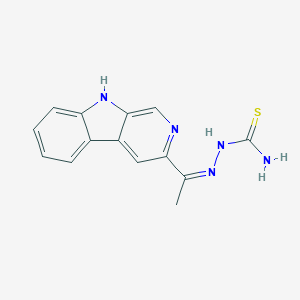



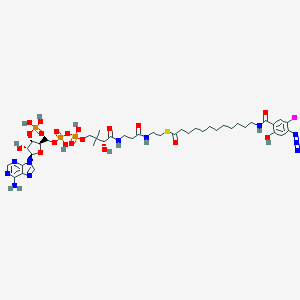
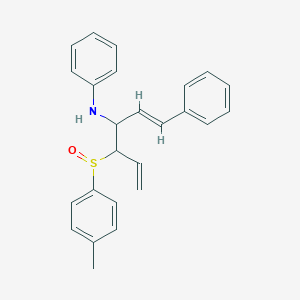
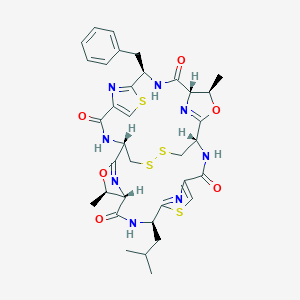
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)
![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)